1,2-Dimethylcyclohexane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76522-33-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,2-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
QZTPJIOXWNNJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dimethylcyclohexane 1 Carboxylic Acid and Its Stereoisomers
Stereoselective Synthesis Approaches to 1,2-Dimethylcyclohexane-1-carboxylic Acid
The control of stereochemistry is paramount in the synthesis of this compound due to the presence of two adjacent chiral centers, which can exist as multiple stereoisomers. The development of methods to selectively produce a single desired isomer has been a key area of research.
Enantioselective Pathways for Chiral this compound
The synthesis of enantiomerically pure forms of this compound requires strategies that can differentiate between enantiotopic faces or groups. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction.
Asymmetric catalysis offers an elegant and efficient approach to establishing chirality. In the context of constructing the cyclohexane (B81311) ring of this compound, asymmetric Diels-Alder reactions are a powerful tool. researchgate.netyork.ac.uk By employing a chiral Lewis acid or an organocatalyst, the [4+2] cycloaddition between a 1,3-diene and a dienophile can proceed with high enantioselectivity, setting the stereochemistry of the resulting cyclohexene (B86901) ring which can then be further functionalized. york.ac.uk For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with a dienophile bearing a carboxyl group or its equivalent, in the presence of a chiral catalyst, can directly introduce the desired stereocenters. atc.io
Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a significant tool in asymmetric synthesis. researchgate.net Chiral amines or Brønsted acids can activate substrates towards enantioselective transformations, providing a metal-free alternative for the construction of chiral scaffolds. nih.gov
Table 1: Asymmetric Catalysis for Cyclohexane Ring Construction
| Diene | Dienophile | Catalyst Type | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Chiral Lewis Acid | cis-4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic anhydride | High (reported for similar systems) | atc.io |
| Substituted Dienes | α,β-Unsaturated Aldehydes | Chiral Organocatalyst | Functionalized Cyclohexenes | Often >90% | organic-chemistry.org |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. This method is highly reliable and has been widely applied in asymmetric synthesis. york.ac.uk
A common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov An achiral carboxylic acid can be coupled to a chiral oxazolidinone, and the resulting imide can undergo diastereoselective alkylation. For the synthesis of this compound, one could envision attaching a 2-methylcyclohexanone-derived carboxylic acid to a chiral auxiliary and then performing a diastereoselective methylation at the C1 position. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target acid. The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary, which directs the approach of the electrophile. youtube.comnih.gov
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism | Reference |
| Evans Oxazolidinones | Alkylation, Aldol Reactions | Steric shielding by the substituent on the auxiliary | nih.gov |
| Pseudoephedrine Amides | Alkylation | Chelation control involving the lithium enolate and the auxiliary's hydroxyl group | youtube.com |
| Camphorsultams | Diels-Alder, Alkylation | Steric hindrance from the camphor (B46023) skeleton | researchgate.net |
Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations. princeton.edu For the synthesis of chiral this compound, methods such as asymmetric hydrogenation or C-H functionalization can be employed.
Asymmetric hydrogenation of a suitable unsaturated precursor, such as a 1,2-dimethylcyclohex-1-ene-1-carboxylic acid, using a chiral transition metal complex (e.g., with Rhodium or Ruthenium and a chiral phosphine (B1218219) ligand) can deliver the saturated product with high enantioselectivity. organic-chemistry.orgiipseries.org
More recently, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups. princeton.edu A strategy could involve the diastereoselective functionalization of a chiral substrate or the enantioselective functionalization of a prochiral one. For example, a chiral catalyst could direct the carboxylation of a 1,2-dimethylcyclohexane (B31226) at the C1 position with high stereocontrol.
Diastereoselective Synthesis of Defined Isomers of this compound
When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the relative stereochemistry of these centers.
The stereochemical outcome of reactions on a pre-existing cyclohexane ring is heavily influenced by the conformational preferences of the ring and its substituents. The alkylation of enolates derived from substituted cyclohexanones is a classic example. ubc.ca For instance, the alkylation of the enolate of 2-methylcyclohexanone (B44802) can lead to either the cis or trans 1,2-dimethyl product. The stereoselectivity of this reaction is dependent on the reaction conditions, including the base used to form the enolate and the solvent. researchgate.net The enolate can exist in different geometries, and the electrophile can approach from either the axial or equatorial face, leading to different diastereomers. ubc.ca By carefully controlling these factors, one diastereomer can be favored over the other. Subsequent carboxylation of the resulting 1,2-dimethylcyclohexanone would then lead to the desired carboxylic acid.
Table 3: Factors Influencing Diastereoselectivity in Cyclohexanone (B45756) Alkylation
| Factor | Influence on Stereoselectivity | Example Outcome | Reference |
| Base/Counterion | Affects enolate geometry and aggregation | Lithium enolates often favor axial attack | ubc.ca |
| Solvent | Can influence enolate structure and reactivity | Aprotic, non-polar solvents can enhance selectivity | researchgate.net |
| Temperature | Lower temperatures generally increase selectivity | Kinetic control favors the lower energy transition state | princeton.edu |
Substrate-Controlled Diastereoselection
In the synthesis of complex cyclic molecules like this compound, substrate-controlled diastereoselection is a powerful strategy. This approach leverages the existing stereochemistry within the starting material or an intermediate to direct the formation of a new stereocenter. The inherent structural features of the substrate bias the trajectory of the incoming reagent, leading to the preferential formation of one diastereomer over another.
The stereoselective synthesis of highly substituted cyclohexane rings often relies on cascade reactions, such as the Michael-aldol reaction sequence. beilstein-journals.orgnih.gov For a substrate containing a pre-existing methyl group on the cyclohexane ring, its steric bulk can effectively shield one face of the molecule. An incoming nucleophile, such as a methyl group or its synthetic equivalent, will preferentially attack from the less hindered face, establishing the trans relationship between the two methyl groups.
For instance, the conjugate addition of an organometallic reagent to a 2-methylcyclohex-1-enecarboxylate derivative would be influenced by the pseudo-axial or pseudo-equatorial position of the existing methyl group in the transition state. The conformation of the ring and the nature of the reagent are critical factors that determine the stereochemical outcome. Iron tricarbonyl complexes have also been utilized to mediate the diastereoselective synthesis of trisubstituted cyclohexanecarboxylic acid derivatives, demonstrating the utility of metal complexes in controlling stereochemistry. acs.org The reaction of a lithiated species with an iron-complexed diene can lead to highly controlled additions, setting the relative stereochemistry of the substituents on the cyclohexane core. acs.org
Resolution Techniques for Enantiomers and Diastereomers of this compound
When a synthesis results in a mixture of stereoisomers, resolution techniques are employed to separate them. For this compound, which exists as pairs of enantiomers for each diastereomer (cis and trans), these methods are essential for isolating optically pure compounds.
A classic and effective method for resolving a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic this compound with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org The reaction converts the pair of enantiomers into a pair of diastereomers.
(±)-Acid + (+)-Base → (+)-Acid·(+)-Base + (-)-Acid·(+)-Base
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. libretexts.org This difference allows for their separation by fractional crystallization. researchgate.net One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. libretexts.orgnih.gov After separating the crystallized salt by filtration, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the chiral resolving agent. The other enantiomer can be recovered from the mother liquor.
The success of this method depends on finding a suitable chiral resolving agent and an appropriate solvent system that maximizes the solubility difference between the diastereomeric salts. kiko-tech.co.jp
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Availability |
| Brucine | Alkaloid Base | Naturally Occurring |
| Strychnine | Alkaloid Base | Naturally Occurring |
| Quinine | Alkaloid Base | Naturally Occurring |
| Cinchonidine | Alkaloid Base | Naturally Occurring |
| (R)- or (S)-1-Phenylethanamine | Synthetic Amine | Commercially Available |
| (+)- or (-)-α-Phenylethylamine | Synthetic Amine | Commercially Available |
| (-)-Proline | Amino Acid | Naturally Occurring |
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. researchgate.netnih.govuni-muenchen.de In this method, the racemic mixture of this compound is passed through a column packed with a chiral material.
The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com These complexes have different stabilities, causing one enantiomer to interact more strongly with the CSP and thus be retained longer on the column than the other. researchgate.net This differential retention leads to the separation of the enantiomers into two distinct peaks in the chromatogram. mdpi.com
A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica (B1680970) gel) being among the most versatile and broadly applicable. researchgate.netnih.gov The choice of CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation. For carboxylic acids, it is often necessary to add an acidic modifier to the mobile phase to suppress ionization and improve peak shape. nih.gov
Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Common Applications |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Broad range of chiral compounds, including acids, alcohols, and amines. researchgate.netnih.gov |
| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic groups (e.g., 3,5-dinitrobenzoyl phenylglycine) | Compounds with π-systems capable of charge-transfer interactions. |
| Macrocyclic Glycopeptide | Antibiotics (e.g., Teicoplanin, Vancomycin) | Chiral acids, amines, and various polar compounds. researchgate.net |
| Crown Ether-based | Chiral crown ethers | Primarily for the separation of compounds containing primary amines. nih.govhplc.eu |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Compounds that can fit into the chiral cavity (inclusion complexation). sigmaaldrich.comaocs.org |
Kinetic resolution is a method that distinguishes between enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org When a racemic mixture of this compound is subjected to a reaction with a chiral entity, one enantiomer will react faster than the other. nih.gov
The reaction is typically stopped at partial conversion (ideally around 50%). At this point, the unreacted starting material will be enriched in the slower-reacting enantiomer, while the product will be enriched in the faster-reacting enantiomer. youtube.com The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary for a practical separation.
Enzymes are particularly effective catalysts for kinetic resolutions due to their high stereoselectivity. wikipedia.orgyoutube.com For example, a lipase (B570770) could be used to catalyze the esterification of the racemic acid with an alcohol. The enzyme would selectively catalyze the esterification of one enantiomer at a much higher rate, allowing for the separation of the enriched unreacted acid from the newly formed ester. nih.gov
Enzymatic and Biocatalytic Approaches to this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral molecules. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. unipd.it
A highly elegant and efficient strategy for obtaining enantiomerically pure compounds is the asymmetric desymmetrization of a prochiral substrate. mdpi.org A prochiral molecule is one that is achiral but can be converted into a chiral molecule in a single chemical transformation.
For the synthesis of this compound, a suitable prochiral precursor would be 1,2-dimethylcyclohexane-1,1-dicarboxylic acid or its corresponding diester. This substrate possesses a plane of symmetry and is achiral. A hydrolytic enzyme, such as a lipase or an esterase (e.g., Pig Liver Esterase - PLE), can selectively hydrolyze one of the two enantiotopic ester groups. mdpi.org This enzymatic reaction breaks the symmetry of the molecule, creating a single enantiomer of the resulting mono-acid.
The success of this approach hinges on the ability of the enzyme's chiral active site to differentiate between the two chemically identical but spatially distinct ester groups. mdpi.org This method is particularly advantageous as it can theoretically yield a single enantiomer with up to 100% conversion and 100% enantiomeric excess, avoiding the 50% theoretical yield limit of kinetic resolutions. unipd.it The reduction of prochiral ketones using ketoreductases (KREDs) is another powerful biocatalytic method for producing chiral alcohols, which can then be oxidized to the corresponding carboxylic acids. nih.govunimi.itmagtech.com.cn
Table 3: Summary of Key Enzymatic and Biocatalytic Strategies
| Strategy | Enzyme Class | Substrate Type | Product | Key Advantage |
| Kinetic Resolution | Lipases, Proteases | Racemic Carboxylic Acid / Ester | Enantioenriched Acid and Ester | Broad substrate scope. nih.govunipd.it |
| Asymmetric Desymmetrization | Esterases (e.g., PLE), Lipases | Prochiral Diester | Single Enantiomer of Mono-acid | Theoretical 100% yield of a single enantiomer. mdpi.org |
| Asymmetric Reduction | Ketoreductases (KREDs), Dehydrogenases | Prochiral Ketone | Chiral Alcohol (precursor to acid) | High enantioselectivity for alcohol synthesis. nih.govmagtech.com.cn |
Microbial Transformations for Stereoselective Synthesis
The pursuit of enantiomerically pure pharmaceuticals has driven the development of stereoselective synthesis methods, with microbial transformations emerging as a powerful tool. These biocatalytic processes leverage the inherent chirality of enzymes to achieve high levels of stereoselectivity, often under mild and environmentally benign conditions. While specific literature detailing the microbial synthesis of this compound is not extensively documented, the principles of biocatalysis can be applied to devise potential stereoselective routes to its various isomers.
Enzymes such as hydrolases, oxidoreductases, and lyases are capable of catalyzing a wide array of chemical reactions with remarkable specificity. For the synthesis of chiral carboxylic acids like this compound, several biocatalytic strategies could be envisioned:
Kinetic Resolution of Racemic Mixtures: A common approach involves the stereoselective transformation of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. For instance, a racemic mixture of this compound esters could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two compounds, having different functional groups, can then be separated.
Asymmetric Synthesis from Prochiral Substrates: A more efficient strategy involves the conversion of a prochiral starting material into a single chiral product. For example, a precursor molecule such as 1-methyl-2-methylenecyclohexane-1-carboxylic acid could potentially be stereoselectively reduced by an enoate reductase to yield a specific stereoisomer of this compound.
Stereoselective Desymmetrization: An enzyme could selectively modify one of two identical functional groups in a meso or prochiral compound. This approach can establish multiple stereocenters in a single step.
Recent research has highlighted the use of enzymes like d-aminoacylase in catalyzing complex reactions such as double Michael additions to create spiro[5.5]undecane derivatives with high stereoselectivity, yielding almost exclusively cis isomers. researchgate.net This demonstrates the potential of enzymes to orchestrate complex cyclization and addition reactions. researchgate.net Such biocatalytic domino reactions, often catalyzed by hydrolases, showcase the versatility of enzymes in organic synthesis. researchgate.net The application of microbial biotransformations is a recognized strategy for the stereoselective synthesis of precursors for pharmaceuticals. dntb.gov.ua
Synthetic Routes from Precursors: Ring Construction and Functional Group Interconversions
The synthesis of the this compound framework can be achieved through methods that either construct the cyclohexane ring system from acyclic precursors or modify an existing cyclic scaffold.
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. libretexts.orgyoutube.com This [4+2] cycloaddition reaction involves the combination of a conjugated diene (providing four pi electrons) and a dienophile (providing two pi electrons) to form a cyclohexene derivative. libretexts.org The stereochemistry and substitution pattern of the resulting cyclic product are reliably controlled by the geometry and electronic properties of the starting materials. libretexts.org
A plausible Diels-Alder approach to a precursor for this compound could involve the reaction between a 1,2-disubstituted diene and a substituted dienophile. For example, the reaction of 2,3-dimethyl-1,3-butadiene with an acrylate (B77674) derivative, such as methyl acrylate, would yield a cyclohexene ring with the desired 1,2-dimethyl substitution pattern and a carbomethoxy group at a key position.
Subsequent chemical modifications, such as hydrogenation of the double bond and hydrolysis of the ester, would be necessary to arrive at the final target acid. The intramolecular Diels-Alder (IMDA) reaction is another powerful variant, offering a route to complex bicyclic systems and highly substituted six-membered rings in a stereoselective manner. nih.govresearchgate.net For instance, it has been used to create cyclohexanedicarboxylic acid derivatives by reacting dienes with maleic acid anhydride. google.com Similarly, 1-methylcyclohexanecarboxylic acid can be prepared via the Diels-Alder adduct of butadiene and methyl methacrylate, followed by hydrogenation and saponification. orgsyn.org
The table below illustrates potential reactant pairings for constructing the core structure.
| Diene | Dienophile | Resulting Scaffold (after cycloaddition) |
| 2,3-Dimethyl-1,3-butadiene | Methyl acrylate | Methyl 1,2-dimethylcyclohex-4-ene-1-carboxylate |
| 1,3-Butadiene | Methyl 2-methyl-2-propenoate (Methyl methacrylate) | Methyl 4-methylcyclohex-1-ene-1-carboxylate |
These reactions provide a versatile entry point to the cyclohexane core, which can then be further elaborated to the final product.
An alternative to building the ring from scratch is to modify an already existing cyclohexane structure. This approach leverages commercially available or easily synthesized cyclohexane derivatives.
One viable pathway begins with 1,2-dimethylcyclohexene (B155917). pearson.com This starting material already contains the two adjacent methyl groups with the correct relative positioning on the cyclohexane frame. The task then becomes the introduction of the carboxylic acid group at the C1 position. This can be achieved through a multi-step sequence. For example, hydroboration-oxidation of 1,2-dimethylcyclohexene would yield 1,2-dimethylcyclohexanol. Subsequent oxidation of this tertiary alcohol to the corresponding carboxylic acid is challenging, but methods for the carboxylation of alkanes or alcohols exist. A more classical approach would involve creating a Grignard reagent at the desired position, followed by carboxylation with carbon dioxide. However, forming the Grignard reagent selectively at the tertiary C1 position of 1,2-dimethylcyclohexane would be difficult.
A more direct route could involve the allylic bromination of 1,2-dimethylcyclohexene using N-bromosuccinimide (NBS) to introduce a bromine atom at an allylic position. pearson.com This could then be converted to a Grignard reagent and carboxylated. However, this would likely lead to a mixture of products.
Another strategy starts with a different cyclohexane precursor, such as o-xylene, which can be hydrogenated to form 1,2-dimethylcyclohexane. chemicalbook.com From 1,2-dimethylcyclohexane, introducing a carboxylic acid function selectively at the C1 position would require C-H activation methods, which can be complex and lack selectivity.
A more practical approach involves the modification of a cyclohexane ring that already bears a carboxylic acid group. For instance, one could start with cyclohexanecarboxylic acid and attempt to introduce the two methyl groups. However, controlling the position and stereochemistry of this double alkylation would be synthetically challenging. Therefore, functionalizing a precursor that already contains the key methyl groups, such as 1,2-dimethylcyclohexene, often represents a more controlled and efficient synthetic strategy. pearson.com The stereochemical relationship between the two methyl groups (cis or trans) in the starting material will dictate the stereochemistry in the final product. libretexts.org
Stereochemical and Conformational Analysis of 1,2 Dimethylcyclohexane 1 Carboxylic Acid
Isomerism and Chirality in 1,2-Dimethylcyclohexane-1-carboxylic Acid Systems
The presence of multiple stereocenters in this compound gives rise to a variety of stereoisomers, each with unique spatial arrangements of its constituent atoms. Understanding the relationships between these isomers is crucial for predicting their physical and chemical properties.
This compound possesses two chiral centers, which are the carbon atoms at positions 1 and 2 of the cyclohexane (B81311) ring. quora.com This leads to a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, there are 22 = 4 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.
The cis and trans nomenclature for disubstituted cyclohexanes describes the relative orientation of the substituents on the ring. libretexts.orgfiveable.me In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. brainly.com
Trans-1,2-Dimethylcyclohexane-1-carboxylic Acid: The trans diastereomer exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1-carboxylic acid and (1S,2S)-1,2-dimethylcyclohexane-1-carboxylic acid. echemi.comstackexchange.com These two molecules are non-superimposable mirror images of each other and are therefore chiral. oneonta.edustackexchange.com
Cis-1,2-Dimethylcyclohexane-1-carboxylic Acid: The cis diastereomer also has two stereoisomers: (1R,2S)-1,2-dimethylcyclohexane-1-carboxylic acid and (1S,2R)-1,2-dimethylcyclohexane-1-carboxylic acid.
Diastereomers are stereoisomers that are not mirror images of each other. oneonta.edu For instance, the cis and trans isomers of this compound are diastereomers. stackexchange.comechemi.com They have different physical properties, such as melting points and boiling points. The separation of enantiomers, a process known as resolution, can be achieved by converting them into a mixture of diastereomers by reacting them with a chiral, enantiomerically pure reagent. libretexts.org
Table 1: Stereoisomers of this compound
| Isomer Configuration | Relationship |
| (1R,2R) and (1S,2S) | Enantiomers (trans) |
| (1R,2S) and (1S,2R) | Enantiomers (cis) |
| (1R,2R) and (1R,2S) | Diastereomers |
| (1R,2R) and (1S,2R) | Diastereomers |
| (1S,2S) and (1R,2S) | Diastereomers |
| (1S,2S) and (1S,2R) | Diastereomers |
A meso compound is an achiral compound that has chiral centers. libretexts.org These compounds are superimposable on their mirror images and are optically inactive. libretexts.orgvaia.com This typically occurs in molecules that have a plane of symmetry. libretexts.org
In the case of cis-1,2-dimethylcyclohexane (B165935), a related compound, it is considered a meso compound. echemi.comstackexchange.comstackexchange.comechemi.com Although each of its chair conformations is chiral, they rapidly interconvert at room temperature into their mirror images, resulting in a racemic mixture that is optically inactive. stackexchange.comechemi.com This rapid interconversion means the molecule as a whole is considered achiral. stackexchange.comechemi.com The cis isomer of 1,2-dimethylcyclohexane (B31226) has a plane of symmetry that bisects the bond between the two methyl-bearing carbons. echemi.comstackexchange.com
A stereogenic center, or chiral center, is an atom to which four different groups are attached. ubc.ca In this compound, the carbon atoms at positions 1 and 2 of the cyclohexane ring are stereogenic centers. quora.com
C1: This carbon is attached to a methyl group, a carboxylic acid group, the C2 of the ring, and the C6 of the ring.
C2: This carbon is attached to a methyl group, a hydrogen atom, the C1 of the ring, and the C3 of the ring.
The configuration of each stereogenic center can be designated as either R or S, based on the Cahn-Ingold-Prelog priority rules. ubc.ca The presence of these two stereogenic centers is the origin of the stereoisomerism observed in this molecule. While less common, some molecules can also exhibit chirality due to a stereogenic axis or plane, but in this compound, the chirality arises from its point stereogenic centers.
Conformational Landscape and Dynamics of the Cyclohexane Ring
The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. fiveable.me The substituents on the ring can occupy either axial or equatorial positions, and the interconversion between these conformations has significant energetic consequences.
The cyclohexane ring is conformationally mobile and can undergo a "ring flip" or "chair-chair interconversion," where one chair conformation converts into another. fiveable.melibretexts.orgpressbooks.pub During this process, axial substituents become equatorial, and equatorial substituents become axial. pressbooks.pubscribd.comlibretexts.org This interconversion is rapid at room temperature, with an energy barrier of approximately 10.8 kcal/mol (45 kJ/mol) for unsubstituted cyclohexane. pressbooks.pub
For substituted cyclohexanes, the two chair conformations may not be energetically equivalent. libretexts.org The stability of a particular conformation is influenced by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. fiveable.meyoutube.com
In the case of cis-1,2-dimethylcyclohexane, the two chair conformations that result from a ring flip are enantiomeric and therefore have the same energy. oneonta.edustackexchange.comyale.edu In each conformation, one methyl group is axial, and the other is equatorial. yale.edulibretexts.orglibretexts.orglibretexts.org For trans-1,2-dimethylcyclohexane (B1581434), one chair conformer has both methyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). libretexts.orglibretexts.orglibretexts.org The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.org
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations. wikipedia.orgmasterorganicchemistry.com Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to minimize steric strain. masterorganicchemistry.comlibretexts.org
Methyl Group: The A-value for a methyl group is approximately 1.7 to 1.74 kcal/mol (7.3 kJ/mol). wikipedia.orgmasterorganicchemistry.comlibretexts.org This means a conformation with an axial methyl group is about 1.7 kcal/mol less stable than one with an equatorial methyl group. masterorganicchemistry.com
Carboxylic Acid Group (COOH): The A-value for a carboxylic acid group is generally smaller than that of a methyl group. While specific values can vary depending on the solvent and conditions, the carboxylic acid group is considered less sterically demanding than a methyl group. However, electronic factors can sometimes influence its conformational preference. wikipedia.org
In this compound, the conformational equilibrium will favor the chair conformation that places the larger and more sterically demanding groups in the equatorial positions. For the trans isomer, the diequatorial conformation will be highly favored. For the cis isomer, one substituent must be axial. The conformation where the larger group (in this case, likely the methyl group at C1, considering the combined steric effect with the carboxylic acid) is equatorial would be slightly more stable.
Table 2: A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 libretexts.org |
| -Cl | 0.53 libretexts.org |
| -Br | 0.43 masterorganicchemistry.com |
| -OH | 0.87 masterorganicchemistry.com |
| -CH₃ | 1.70 - 1.74 wikipedia.orgmasterorganicchemistry.com |
| -CH₂CH₃ | 1.75 - 1.8 masterorganicchemistry.comlibretexts.org |
| -CH(CH₃)₂ | 2.15 - 2.2 masterorganicchemistry.comlibretexts.org |
| -C(CH₃)₃ | ~5.0 wikipedia.orglibretexts.org |
| -COOH | < 1.7 (generally) wikipedia.org |
Analysis of Gauche and 1,3-Diaxial Interactions
The conformational landscape of this compound is primarily dictated by the steric and electronic interactions of its substituents on the flexible cyclohexane ring. The most stable arrangements are chair conformations, and the relative stability of these conformers is determined by minimizing gauche butane (B89635) and 1,3-diaxial interactions.
In substituted cyclohexanes, a gauche interaction, which introduces approximately 3.8 kJ/mol of steric strain, occurs between substituents on adjacent carbons that have a 60° dihedral angle, similar to the gauche conformer of butane. libretexts.orglibretexts.org 1,3-diaxial interactions are a more severe form of steric strain, arising between an axial substituent and the two other axial substituents (typically hydrogens) on the same side of the ring, located at the third carbon atoms relative to the substituent. chemistrysteps.commasterorganicchemistry.com Each axial methyl-hydrogen interaction contributes about 3.8 kJ/mol of strain, for a total of 7.6 kJ/mol for an axial methyl group. libretexts.orglibretexts.org
For this compound, we must consider the cis and trans diastereomers separately.
Cis Isomers: In the cis configuration, the C2-methyl group and the C1-carboxylic acid group are on the same face of the ring. This leads to two possible chair conformers that interconvert via a ring flip.
Conformer 1 (Axial COOH, Equatorial CH₃): The carboxylic acid group is in an axial position, and the C2-methyl group is equatorial. The axial COOH group experiences 1,3-diaxial interactions with the axial hydrogens at C3 and C5. Additionally, a gauche interaction exists between the C1-substituents (part of the quaternary carbon) and the equatorial C2-methyl group.
Conformer 2 (Equatorial COOH, Axial CH₃): The carboxylic acid group is in an equatorial position, and the C2-methyl group is axial. The axial C2-methyl group experiences 1,3-diaxial interactions with the axial hydrogens at C4 and C6. pressbooks.pub A gauche interaction also persists between the equatorial COOH group and the now axial C2-methyl group.
The equilibrium will favor the conformer that places the sterically bulkier group in the equatorial position. Given that a carboxylic acid group is generally larger than a methyl group, the conformer with an equatorial COOH and axial CH₃ (Conformer 2) is expected to be less stable than Conformer 1, although both are significantly strained. The total strain in both conformers of cis-1,2-dimethylcyclohexane is calculated to be around 11.4 kJ/mol. libretexts.orgpressbooks.pub The introduction of the larger carboxylic acid group would further influence this value.
Trans Isomers: In the trans configuration, the C2-methyl group and the C1-carboxylic acid group are on opposite faces of the ring.
Conformer 1 (Diequatorial): Both the C1-substituents (CH₃ and COOH) and the C2-methyl group can occupy positions that result in one being equatorial and the other axial relative to the C1-C2 bond, leading to a diequatorial-like arrangement of the key groups (C1-COOH and C2-CH₃). This conformation minimizes 1,3-diaxial interactions but retains a gauche interaction between the C1-methyl and C2-methyl groups. libretexts.org
Conformer 2 (Diaxial): A ring flip would place both the C1-COOH and C2-CH₃ groups into axial positions. This conformer is highly unstable due to significant 1,3-diaxial interactions involving both the carboxylic acid group and the methyl group. libretexts.orglibretexts.org For the analogous trans-1,2-dimethylcyclohexane, the diaxial conformer is about 11.4 kJ/mol less stable than the diequatorial conformer. libretexts.orglibretexts.org Therefore, the diequatorial conformer is overwhelmingly favored at equilibrium.
| Isomer | Conformer | Key Interactions | Relative Stability |
|---|---|---|---|
| cis | Axial COOH, Equatorial CH₃ | 1,3-diaxial (COOH-H), Gauche (C1-C2 subs.) | Less Stable |
| Equatorial COOH, Axial CH₃ | 1,3-diaxial (CH₃-H), Gauche (C1-C2 subs.) | More Stable (favored) | |
| trans | Diequatorial (COOH, CH₃) | Gauche (C1-CH₃, C2-CH₃) | Highly Favored |
| Diaxial (COOH, CH₃) | Multiple 1,3-diaxial interactions | Highly Unstable |
Influence of Temperature and Solvent on Conformational Equilibrium
The conformational equilibrium between different chair forms of this compound is dynamic and sensitive to both temperature and the surrounding solvent medium.
Influence of Temperature: The relationship between the equilibrium constant (K) for a conformational change and the Gibbs free energy difference (ΔG°) between the conformers is given by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. libretexts.org For a given equilibrium, an increase in temperature will increase the thermal energy of the molecules, making it easier to overcome the energy barrier for ring-flipping. Consequently, the population of the higher-energy conformer will increase relative to the more stable conformer. For trans-1,2-dimethylcyclohexane-1-carboxylic acid, this means that while the diequatorial conformer will always be dominant, the proportion of the high-energy diaxial conformer will increase slightly at elevated temperatures.
Influence of Solvent: The solvent can significantly alter the position of the conformational equilibrium by preferentially stabilizing one conformer over another. rsc.org This effect is most pronounced when the conformers have different dipole moments.
Non-polar Solvents: In non-polar (aprotic) solvents, intramolecular interactions become more dominant. In the case of carboxylic acids, this often leads to the formation of hydrogen-bonded dimers, where two acid molecules associate. This dimerization can itself influence the conformational equilibrium of the cyclohexane ring by creating a very bulky substituent, strongly favoring an equatorial position. The equilibrium will primarily be governed by the minimization of steric strain (gauche and 1,3-diaxial interactions) without significant influence from solvent-solute interactions. nih.gov
| Solvent Type | Primary Interaction | Effect on Equilibrium |
|---|---|---|
| Non-polar (e.g., Hexane) | Van der Waals forces, intramolecular H-bonding (dimerization) | Favors the sterically least hindered conformer (e.g., diequatorial for trans isomer). |
| Polar Aprotic (e.g., Acetone) | Dipole-dipole interactions | Stabilizes the conformer with the largest net dipole moment. |
| Polar Protic (e.g., Methanol) | Hydrogen bonding with the COOH group | Stabilizes conformers where the COOH group is accessible for H-bonding. |
Determination of Relative and Absolute Configuration
X-ray Crystallography for Solid-State Stereochemical Assignment
X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, thereby establishing the relative and absolute configuration of all stereocenters.
For this compound, a single-crystal X-ray diffraction study would reveal:
Relative Configuration: It would unequivocally distinguish between the cis and trans isomers by showing whether the C2-methyl group and the C1-carboxylic acid group are on the same or opposite sides of the cyclohexane ring's mean plane.
Conformation: The analysis would capture the molecule's preferred conformation in the crystal lattice, confirming whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation, and identifying which substituents are in axial or equatorial positions.
Intermolecular Interactions: Crucially, it would detail the intermolecular interactions that stabilize the crystal packing. For carboxylic acids, this typically involves the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules face each other.
| Parameter | Information Provided | Example Detail for Carboxylic Acids |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit | a, b, c dimensions and α, β, γ angles |
| Space Group | Symmetry of the crystal lattice | e.g., P-1 (triclinic), P2₁/c (monoclinic) |
| Atomic Coordinates | 3D position of every non-hydrogen atom | Defines the exact molecular structure |
| Bond Lengths/Angles | Geometric details of the molecule | Confirms C=O vs. C-O bond lengths, ring puckering |
| Hydrogen Bonding | Details of intermolecular forces | O-H···O distance and angle, confirming dimer formation |
Advanced Spectroscopic Methods for Solution-State Configuration (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism, Chiral Anisotropy NMR)
While X-ray crystallography provides a static picture in the solid state, advanced spectroscopic techniques are essential for determining the stereochemistry and conformational behavior of chiral molecules like this compound in solution.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): ECD and VCD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu These methods are exceptionally sensitive to the absolute configuration and conformation of a molecule.
Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions, typically in the UV-Vis range. nih.gov The carboxylic acid chromophore itself is weak, but its interaction with the chiral scaffold of the cyclohexane ring can produce a characteristic ECD spectrum (Cotton effect). The sign and intensity of the ECD signal are directly related to the absolute configuration of the stereocenters. Modern approaches often rely on comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for each possible enantiomer to make an unambiguous assignment. biotools.us
Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. uantwerpen.be It provides a much richer source of stereochemical information than ECD because many fundamental vibrations across the molecule can be VCD-active. The VCD spectrum is a unique fingerprint of a molecule's absolute configuration and its dominant conformation in solution. biotools.us As with ECD, the assignment of absolute configuration is typically achieved by comparing the experimental spectrum to the results of quantum chemical calculations for the enantiomers. uantwerpen.be
Chiral Anisotropy NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral auxiliaries. This is often referred to as chiral anisotropy NMR.
Chiral Solvating Agents (CSAs): A chiral solvating agent is an optically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte (the carboxylic acid). nih.gov This interaction places the nuclei of the analyte's enantiomers into different magnetic environments, causing their signals to have different chemical shifts (ΔΔδ) in the ¹H or ¹³C NMR spectrum. nih.gov Chiral amino alcohols are particularly effective CSAs for carboxylic acids due to the formation of acid-base complexes. nih.gov This method allows for the determination of enantiomeric purity and can sometimes be used to assign absolute configuration based on established models for the CSA.
Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the analyte to form stable, covalent diastereomers. For a carboxylic acid, this could involve forming an amide or ester with a chiral amine or alcohol. The resulting diastereomers have distinct NMR spectra, allowing for easy quantification.
These advanced methods are crucial for understanding the stereochemical integrity and behavior of this compound under various solution-phase conditions, which are often more relevant to its practical applications than the solid-state structure.
Reactivity Profiles and Chemical Transformations of 1,2 Dimethylcyclohexane 1 Carboxylic Acid
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site of the molecule, readily undergoing a variety of derivatization reactions common to this functional class. These transformations are fundamental in organic synthesis for creating a diverse range of related compounds.
Esterification and Transesterification Reactions
Esterification, the conversion of a carboxylic acid to an ester, is a cornerstone reaction for 1,2-Dimethylcyclohexane-1-carboxylic acid. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
Another effective method, particularly for sterically hindered alcohols or when mild conditions are required, is the Steglich esterification. This reaction uses a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is advantageous as it can suppress the formation of side products and achieve high yields at room temperature. organic-chemistry.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, making it more electrophilic for the incoming alcohol to attack. libretexts.org Under basic conditions, a strong nucleophile, such as an alkoxide, directly attacks the carbonyl carbon. masterorganicchemistry.com For esters of this compound, using a large excess of the new alcohol can shift the equilibrium to favor the desired product. libretexts.org
Table 1: Common Reagents for Esterification
| Method | Reagent(s) | Conditions |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal |
Amidation and Peptide Coupling Reactions
The formation of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. A more common and milder approach involves activating the carboxylic acid first. mdpi.com
Peptide coupling reagents are widely used for this purpose. Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. youtube.comyoutube.com The activated intermediate then readily reacts with an amine to form the corresponding amide. youtube.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and potential racemization if chiral centers are present. peptide.com Modern coupling reagents, including phosphonium (B103445) salts (like PyBOP) and uronium salts (like HATU), offer high efficiency and are frequently used in peptide synthesis. peptide.comuantwerpen.be
Recent advancements have also focused on greener and safer amidation methods. For instance, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) can mediate the direct amidation of carboxylic acids under relatively mild conditions. chemistryviews.org
Table 2: Selected Peptide Coupling Reagents
| Reagent Class | Example(s) | Key Feature(s) |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, activates carboxyl group. peptide.com |
| Phosphonium Salts | PyBOP | Byproducts are less hazardous than some alternatives. peptide.com |
| Uronium Salts | HATU, HBTU | Common but may pose safety issues. nih.gov |
Formation of Anhydrides and Acyl Halides
Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates. This compound can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu These reactions are efficient, with gaseous byproducts that are easily removed. mnstate.edu
Symmetrical carboxylic acid anhydrides can be synthesized from the corresponding acyl chloride by reacting it with a carboxylate salt. libretexts.orgmasterorganicchemistry.com Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent. youtube.com The reaction of an acyl halide with a carboxylic acid in the presence of a non-nucleophilic base like pyridine (B92270) is also a valid method for preparing anhydrides. masterorganicchemistry.com
Reactions Involving the Dimethylcyclohexane Ring System
The dimethylcyclohexane ring is a saturated aliphatic system, making it generally less reactive than the carboxylic acid moiety. Reactions on the ring typically require harsh conditions or specific functionalization.
Oxidation and Reduction Processes of Ring Carbons
The reduction of the carboxylic acid group itself is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 1,2-dimethylcyclohexylmethanol. youtube.comncert.nic.in The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com
Oxidation of the saturated cyclohexane (B81311) ring carbons is a more complex process. Under strong oxidative conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid, the cyclohexane ring can undergo oxidative cleavage. youtube.com The oxidation of cyclohexane itself is an industrial process that can lead to ring-opened products like adipic acid. researchgate.net It is proposed that such reactions proceed through intermediates like cyclohexanone (B45756) and hydroxycyclohexanone. researchgate.net For this compound, such harsh oxidation would likely lead to a complex mixture of degradation products. Selective oxidation of a specific methylene (B1212753) (CH₂) group on the ring without affecting the methyl or carboxyl groups is synthetically challenging.
Electrophilic and Nucleophilic Substitutions on the Cyclohexane Ring
The saturated cyclohexane ring does not readily undergo electrophilic substitution in the way that aromatic rings do. The C-H bonds are strong and non-polar, and there are no π-electrons to attract electrophiles.
Nucleophilic substitution on the unsubstituted carbons of the cyclohexane ring is also not a feasible reaction pathway, as there is no leaving group present. chemguide.co.uk For a substitution reaction to occur on a cyclohexane ring, a leaving group (like a halogen) must first be installed. In such a substituted cyclohexane, Sₙ2 reactions are possible but are highly dependent on the conformation of the ring. The reaction proceeds much more readily if the leaving group is in an axial position, as this allows for the required backside attack by the nucleophile. libretexts.org An equatorial leaving group is sterically hindered from the backside by the ring structure itself. libretexts.org
Functionalization of the Methyl Groups
The methyl groups attached to the cyclohexane ring of this compound represent sites for potential functionalization, primarily through free-radical halogenation and oxidation reactions. While direct studies on the title compound are limited, the reactivity can be inferred from studies on the closely related 1,2-dimethylcyclohexane (B31226).
Free-Radical Halogenation:
Free-radical bromination is a selective method for functionalizing C-H bonds. masterorganicchemistry.comchemistrysteps.com In the case of 1,2-dimethylcyclohexane, the tertiary C-H bonds at positions 1 and 2 are the most reactive sites due to the formation of a more stable tertiary radical intermediate. chemistrysteps.comchemicalforums.com However, the methyl groups can also undergo halogenation, particularly under forcing conditions or with less selective halogens like chlorine. masterorganicchemistry.com The selectivity of halogenation is highly dependent on the reagent and reaction conditions. Bromine is known to be highly selective for the most substituted C-H bond, whereas chlorine is less selective. masterorganicchemistry.comchemistrysteps.com
For this compound, the presence of the carboxylic acid group can influence the regioselectivity of halogenation through steric and electronic effects. The bulky carboxylic acid group may hinder the approach of the halogen radical to the adjacent methyl group (C1-methyl).
Oxidation:
The methyl groups can be oxidized to introduce various oxygen-containing functionalities. Stereoselective oxidation of cis-1,2-dimethylcyclohexane (B165935) has been achieved using various catalysts. researchgate.net These reactions typically proceed via the formation of a radical intermediate at the tertiary C-H bond, followed by oxygenation. While the primary targets are the tertiary positions on the ring, oxidation of the methyl groups can also occur, leading to the corresponding hydroxymethyl or formyl derivatives, which can be further oxidized to carboxylic acids. The regioselectivity between the ring C-H bonds and the methyl C-H bonds is a critical aspect of these transformations.
Below is a table summarizing potential functionalization reactions of the methyl groups based on analogous systems.
| Reaction | Reagents and Conditions | Major Product(s) | Comments |
| Free-Radical Bromination | Br₂, hν or initiator (e.g., AIBN) | Bromination at tertiary ring positions and/or methyl groups | Selectivity depends on reaction conditions. Bromine is highly selective for tertiary C-H bonds. masterorganicchemistry.comchemistrysteps.com |
| Free-Radical Chlorination | Cl₂, hν | Mixture of chlorinated products | Less selective than bromination, leading to a mixture of isomers. masterorganicchemistry.com |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃), Catalytic systems (e.g., Co(II)/m-CPBA) | Hydroxymethyl, formyl, or carboxyl derivatives | Regioselectivity can be influenced by the catalyst and substrate stereochemistry. researchgate.net |
Intramolecular Reactions and Rearrangements Involving the Compound
The structure of this compound allows for several potential intramolecular reactions and rearrangements, particularly those involving the carboxylic acid functionality and the generation of carbocation intermediates on the cyclohexane ring.
Intramolecular Lactonization:
If a hydroxyl group is introduced onto one of the methyl groups (e.g., through selective oxidation), the resulting hydroxy acid can undergo intramolecular esterification to form a lactone. The formation of γ-lactones (five-membered rings) and δ-lactones (six-membered rings) from the corresponding hydroxy acids is a common and often spontaneous or acid/base-catalyzed process. youtube.comjst.go.jptutorchase.com For instance, hydroxylation of the C2-methyl group would lead to a δ-hydroxy acid, which could cyclize to form a δ-lactone. The mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid. youtube.com
Wagner-Meerwein Rearrangements:
Acid-catalyzed reactions of this compound, or its derivatives, can lead to carbocation formation on the cyclohexane ring. These carbocations are susceptible to Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring electron-deficient center to form a more stable carbocation. leah4sci.comlibretexts.orgyoutube.com
In the context of the 1,2-dimethylcyclohexane system, the formation of a carbocation at C2 could trigger a methyl shift from the adjacent C1 position, leading to a rearranged carbon skeleton. Similarly, a hydride shift from an adjacent carbon could also occur. libretexts.org The driving force for these rearrangements is the formation of a more stable carbocation (e.g., a tertiary carbocation rearranging to another tertiary carbocation that might be less sterically hindered, or a secondary to a tertiary carbocation). libretexts.org
Mechanistic Insights into Specific Reaction Pathways and Selectivity
Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the product distribution.
Selectivity in Methyl Group Functionalization:
The selectivity observed in the free-radical halogenation of the methyl groups is governed by the relative stability of the resulting radical intermediates and the Hammond postulate. masterorganicchemistry.comchemistrysteps.com The bromination reaction is highly endothermic for the C-H abstraction step, leading to a late transition state that closely resembles the radical intermediate. Consequently, the stability difference between primary, secondary, and tertiary radicals is strongly reflected in the reaction rates, leading to high selectivity for the most stable radical. masterorganicchemistry.com Chlorination, being more exothermic, has an earlier transition state, resulting in lower selectivity. masterorganicchemistry.com
The stereochemistry of the starting material (cis or trans isomers of 1,2-dimethylcyclohexane) can also significantly influence the stereochemical outcome of the reaction products. chemicalforums.com
Mechanisms of Rearrangements:
The Wagner-Meerwein rearrangement proceeds through a concerted 1,2-shift, although it is formally represented as a stepwise process involving a carbocation intermediate. The migrating group (hydride or methyl) moves with its pair of bonding electrons to the adjacent carbocationic center. libretexts.org The propensity for a hydride versus a methyl shift depends on several factors, including the relative stability of the potential rearranged carbocations and the stereoelectronic requirements of the transition state. In many systems, a 1,2-hydride shift is kinetically favored over a 1,2-methyl shift if it leads to a similarly or more stable carbocation. libretexts.orgyoutube.com
The biosynthesis of many terpenes involves a cascade of carbocation rearrangements, including hydride and methyl shifts, providing a biological precedent for such transformations in substituted cyclohexane systems. srce.hrrsc.org
The following table provides insight into the selectivity of these reaction pathways.
| Reaction Pathway | Key Mechanistic Feature | Factors Influencing Selectivity | Expected Outcome for this compound |
| Free-Radical Bromination | Late transition state resembling the radical intermediate. | Stability of the radical (tertiary > secondary > primary). masterorganicchemistry.comchemistrysteps.com | Preferential bromination at the tertiary C1 and C2 positions of the ring. Methyl bromination is a minor pathway. |
| Intramolecular Lactonization | Nucleophilic attack of a hydroxyl group on the carboxylic acid carbonyl. | Proximity of the hydroxyl group to the carboxylic acid (formation of 5- or 6-membered rings is favored). youtube.comjst.go.jp | Formation of a δ-lactone upon hydroxylation of the C2-methyl group. |
| Wagner-Meerwein Rearrangement | 1,2-hydride or 1,2-methyl shift to a more stable carbocation. | Relative stability of the initial and rearranged carbocations; stereoelectronic factors. libretexts.org | Potential for skeletal rearrangement under acidic conditions, leading to a mixture of isomeric products. |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,2-Dimethylcyclohexane-1-carboxylic acid in solution. A combination of one-dimensional and two-dimensional NMR experiments can establish the atomic connectivity and the relative stereochemistry of the methyl groups.
Multinuclear NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for Connectivity and Assignment
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural analysis. One-dimensional ¹H and ¹³C spectra provide initial information on the chemical environment of the atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish between CH, CH₂, and CH₃ groups. Two-dimensional techniques are essential for establishing the complete bonding framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It is used to trace the connectivity of protons within the cyclohexane (B81311) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of carbon signals for all protonated carbons.
The distinct stereochemistry of the cis and trans isomers results in different chemical shifts for their respective carbon and proton signals due to variations in steric interactions and conformational preferences.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis- and trans-1,2-Dimethylcyclohexane-1-carboxylic acid (Note: These are predicted values based on standard substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | cis-Isomer Predicted ¹H Shift (ppm) | cis-Isomer Predicted ¹³C Shift (ppm) | trans-Isomer Predicted ¹H Shift (ppm) | trans-Isomer Predicted ¹³C Shift (ppm) |
| COOH | 10.0 - 12.0 | ~182 | 10.0 - 12.0 | ~180 |
| C1 | - | ~48 | - | ~49 |
| C2 | ~2.1 | ~38 | ~2.3 | ~40 |
| C1-CH₃ | ~1.2 | ~22 | ~1.1 | ~18 |
| C2-CH₃ | ~0.9 (d) | ~16 | ~1.0 (d) | ~17 |
| C3-H₂, C6-H₂ | 1.2 - 1.8 | ~25, ~33 | 1.2 - 1.9 | ~26, ~34 |
| C4-H₂, C5-H₂ | 1.2 - 1.8 | ~23, ~26 | 1.2 - 1.9 | ~24, ~27 |
d = doublet
Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity and Relative Stereochemistry
While the experiments above establish connectivity, Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of atoms, which is essential for determining relative stereochemistry. The NOESY experiment detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds.
This technique is definitive for distinguishing between the cis and trans isomers of this compound:
cis-Isomer: In the cis configuration, the methyl group on C1 (C1-CH₃) and the methyl group on C2 (C2-CH₃) are on the same face of the cyclohexane ring. A strong NOE cross-peak is expected between the protons of these two methyl groups.
trans-Isomer: In the trans configuration, the two methyl groups are on opposite faces of the ring and are significantly farther apart. Therefore, no NOE correlation would be observed between the protons of the C1-CH₃ and C2-CH₃ groups.
Application of Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination
Since enantiomers have identical NMR spectra in an achiral solvent, determining the enantiomeric excess (ee) requires a method to induce diastereomeric differentiation. wikipedia.org This is commonly achieved by reacting the chiral carboxylic acid with an enantiomerically pure Chiral Derivatizing Agent (CDA). wikipedia.org
The process involves:
Reaction: The racemic or scalemic mixture of this compound is reacted with a single enantiomer of a chiral alcohol or amine (e.g., (R)-1-phenylethanol or (R)-α-methylbenzylamine) to form a mixture of diastereomeric esters or amides.
Analysis: The resulting diastereomers are no longer mirror images and will have distinct physical properties, including different chemical shifts in their ¹H or ¹³C NMR spectra. nih.gov Protons or carbons near the newly formed stereocenter will exhibit separate signals for each diastereomer.
Quantification: The enantiomeric excess of the original carboxylic acid can be accurately calculated by integrating the well-resolved, corresponding signals of the two diastereomers in the NMR spectrum. nih.govacs.org The ratio of the integrals directly reflects the ratio of the enantiomers in the initial sample.
Mass Spectrometry (MS) and Detailed Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition. For this compound, the molecular formula is C₉H₁₆O₂. nih.govwebqc.org
Theoretical Exact Mass: The calculated monoisotopic mass for C₉H₁₆O₂ is 156.11503 g/mol .
Confirmation: An experimental HRMS measurement matching this value would confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass of 156 (e.g., C₈H₁₂O₃ or C₁₀H₂₀O).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the molecule's structure and connectivity. The fragmentation of the molecular ion of this compound (m/z 156) would likely proceed through several characteristic pathways for cyclic carboxylic acids. nih.govlibretexts.org
Key predictable fragmentation pathways include:
Loss of a hydroxyl radical (-•OH): This yields a prominent acylium ion at m/z 139 .
Loss of the carboxyl group (-COOH): Cleavage of the C1-carboxyl bond results in the loss of a 45 Da neutral fragment, producing an ion at m/z 111 .
Loss of a methyl radical (-•CH₃): Cleavage of a methyl group from C1 or C2 gives an ion at m/z 141 .
Ring Cleavage: Following the initial losses, the cyclohexane ring itself can undergo fragmentation, leading to a complex pattern of smaller ions.
Table 2: Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |
| 156 | 141 | •CH₃ | CH₃ |
| 156 | 139 | •OH | OH |
| 156 | 111 | •COOH | COOH |
| 141 | 113 | CO | CO |
| 111 | 96 | •CH₃ | CH₃ |
| 111 | 83 | C₂H₄ | Ethylene |
| 111 | 69 | C₃H₆ | Propene |
This detailed fragmentation data serves as a fingerprint, confirming the identity and structural features of the molecule.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Markers
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound. These methods provide detailed information regarding the presence of key functional groups and offer insights into the molecule's conformational preferences.
The most prominent features in the IR spectrum of a carboxylic acid are the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. libretexts.org For this compound, the O-H stretch is characterized by a very broad and strong absorption band, typically appearing in the range of 2500 to 3300 cm⁻¹. libretexts.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids predominantly form in the condensed phase. libretexts.org The carbonyl (C=O) stretching vibration gives rise to an intense, sharp peak, usually found near 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org If the molecule exists as a monomer, this peak would shift to a higher frequency, around 1735 cm⁻¹ or more.
The aliphatic portions of the molecule also produce characteristic signals. The C-H stretching vibrations of the methyl groups and the cyclohexane ring are expected in the 2850-3000 cm⁻¹ region. libretexts.org These sharp peaks are often seen superimposed on the broad O-H absorption band. libretexts.org
Vibrational spectroscopy can also function as a probe for conformational analysis. The cis and trans diastereomers of this compound, and their respective chair conformations, will exhibit subtle but distinct differences in their vibrational spectra. These differences arise from variations in molecular symmetry and the presence of steric interactions, such as 1,3-diaxial interactions, which influence the vibrational modes of the cyclohexane ring and its substituents. sapub.org While distinct conformers of carboxylic acids have been experimentally identified in cryogenic matrices, observing these differences at room temperature can be challenging but provides a potential avenue for detailed structural studies. uc.ptnih.gov For instance, specific C-C stretching and CH₂ rocking/twisting modes in the fingerprint region (below 1500 cm⁻¹) can be sensitive to the specific chair conformation (e.g., diaxial vs. diequatorial arrangement of substituents in the trans isomer), making these spectral regions valuable for identifying conformational markers.
Table 1: Characteristic Infrared Absorption Frequencies for this compound This table presents expected ranges based on typical values for carboxylic acids and substituted cyclohexanes.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad | Characteristic broad envelope due to hydrogen bonding. libretexts.org |
| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 2995 | Medium to Strong, Sharp | Aliphatic C-H vibrations from the ring and methyl groups. libretexts.org |
| C=O Stretch | Carboxylic Acid (dimer) | 1700 - 1725 | Strong, Sharp | Carbonyl stretch in a hydrogen-bonded dimer. libretexts.org |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium | Coupled with O-H in-plane bending. |
| O-H Bend | Carboxylic Acid | 920 - 950 | Medium, Broad | Out-of-plane bend, characteristic of the dimer. |
Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, GC with chiral columns)
Chromatographic methods are indispensable for assessing the chemical purity and resolving the complex isomeric mixtures of this compound. Given that the compound possesses at least two chiral centers, it can exist as multiple stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases, are the primary techniques for this purpose. gcms.czhplc.eu
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and chiral separations. For general purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com However, because many carboxylic acids lack a strong UV chromophore, detection can be a challenge, sometimes necessitating derivatization or the use of alternative detectors like mass spectrometry. nih.gov
For isomeric analysis, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are highly effective for separating a wide range of chiral compounds, including carboxylic acids. hplc.eu The separation of the diastereomers (cis vs. trans) can often be achieved on standard achiral columns, while the resolution of the enantiomers of each diastereomer requires a chiral column.
Gas Chromatography (GC) is a high-resolution technique well-suited for volatile compounds. For a compound like this compound, derivatization is often required to increase its volatility and thermal stability. uni-muenchen.de A common approach is to convert the carboxylic acid to its corresponding methyl ester. Following derivatization, the isomers can be separated using a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are widely used as CSPs in GC, demonstrating excellent enantioselectivity for a variety of compound classes, including derivatized carboxylic acids. gcms.czresearchgate.net The high efficiency of capillary GC allows for the potential separation of all four stereoisomers in a single analytical run. uni-muenchen.de
Table 2: Typical Chromatographic Approaches for Analysis of this compound This table outlines general starting conditions for method development based on the analysis of similar chiral carboxylic acids.
| Technique | Purpose | Typical Stationary Phase (Column) | Typical Mobile/Carrier Phase | Detector |
| HPLC | Isomeric Analysis (Chiral) | Polysaccharide-based (e.g., Cellulose or Amylose (B160209) derivatives) | Hexane/Isopropanol + acidic modifier (e.g., TFA) | UV, MS |
| HPLC | Purity Analysis (Achiral) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water + acid | UV, MS |
| GC | Isomeric Analysis (Chiral) | Derivatized Cyclodextrin (e.g., Rt-βDEXcst) | Helium or Hydrogen | Flame Ionization Detector (FID), MS |
Computational Chemistry and Theoretical Investigations of 1,2 Dimethylcyclohexane 1 Carboxylic Acid
Quantum Mechanical Calculations (DFT, ab initio)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to examine the intricacies of molecular structure and properties. These first-principles approaches are instrumental in elucidating the behavior of 1,2-dimethylcyclohexane-1-carboxylic acid at the electronic level.
Electronic Structure Analysis (e.g., Charge Distribution, Frontier Molecular Orbitals)
Analysis of the electronic structure provides insights into the reactivity and intermolecular interactions of the molecule.
Charge Distribution: The presence of the electronegative oxygen atoms in the carboxylic acid group will significantly polarize the molecule. A natural population analysis (NPA) or Mulliken population analysis would likely show:
Significant negative partial charges on the carbonyl and hydroxyl oxygen atoms.
A significant positive partial charge on the carbonyl carbon and the acidic proton of the hydroxyl group.
The methyl groups and the hydrocarbon framework of the cyclohexane (B81311) ring would have relatively small partial charges.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
HOMO: The HOMO is expected to be primarily localized on the non-bonding lone pair orbitals of the oxygen atoms in the carboxylic acid group. This indicates that these sites are the most likely to be involved in nucleophilic attacks or electron donation.
LUMO: The LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group. This suggests that the carbonyl carbon is the most electrophilic site, susceptible to attack by nucleophiles.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Interactive Data Table: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Expected Primary Location | Implied Reactivity |
| HOMO | Lone pair orbitals of the carboxylic acid oxygen atoms | Site of nucleophilic attack and electron donation |
| LUMO | π* antibonding orbital of the carbonyl (C=O) group | Site of electrophilic attack |
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)
Quantum mechanical calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to confirm the structure and conformation of a molecule.
NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.
¹H NMR: The acidic proton of the carboxylic acid would exhibit a characteristic downfield shift, typically in the range of 10-13 ppm. The protons of the methyl groups would appear further upfield, likely between 0.8 and 1.5 ppm, with their exact shift depending on their axial or equatorial position. The cyclohexane ring protons would resonate in the 1.0-2.5 ppm range.
¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170-180 ppm. The carbons of the methyl groups would be found in the upfield region, approximately 15-25 ppm. The carbons of the cyclohexane ring would appear in the 20-50 ppm range.
Vibrational Frequencies: The prediction of vibrational frequencies using DFT is valuable for interpreting infrared (IR) spectra.
A strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid would be predicted in the region of 1700-1730 cm⁻¹.
A broad O-H stretching band would be expected between 2500 and 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer if present in the calculated state.
C-H stretching vibrations for the methyl and cyclohexane groups would be predicted in the 2850-3000 cm⁻¹ range.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides high accuracy, it is computationally expensive. Molecular mechanics and dynamics offer a computationally more feasible approach to explore the conformational landscape and dynamic behavior of larger, more flexible molecules.
Conformational Search and Global Minimum Determination
For a molecule with multiple rotatable bonds and ring flexibility like this compound, a systematic conformational search is essential to identify the global minimum energy structure. Molecular mechanics force fields (e.g., MMFF, AMBER) are well-suited for this task. A typical workflow would involve:
Generating a large number of initial conformations by systematically rotating around single bonds and considering different ring puckering states.
Performing an energy minimization on each of these starting structures using a molecular mechanics force field.
Clustering the resulting low-energy conformers and selecting the unique ones for further, more accurate analysis.
Re-optimizing the lowest energy conformers found with molecular mechanics using a higher level of theory, such as DFT, to determine the global minimum and the relative energies of other low-lying conformers with greater accuracy.
Dynamics of Ring Inversion and Substituent Motions
Molecular dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of this compound in a simulated environment (e.g., in a solvent or in the gas phase).
Ring Inversion: MD simulations can be used to study the chair-to-chair interconversion of the cyclohexane ring. By monitoring the dihedral angles of the ring over time, the pathway and energy barrier for this process can be determined. The presence of the 1,2-disubstitution is expected to influence the height of this barrier compared to unsubstituted cyclohexane. For instance, the diaxial conformer of the trans isomer would represent a high-energy state along the ring-flipping coordinate of the more stable diequatorial conformer.
Substituent Motions: MD simulations would also reveal the dynamics of the methyl and carboxylic acid groups. This includes:
Rotation of the methyl groups: The energy barrier to rotation of the methyl groups can be calculated.
Orientation of the carboxylic acid group: The simulation would show the preferred orientation of the carboxylic acid group relative to the cyclohexane ring and the dynamics of its rotation around the C-C single bond. This can be important for understanding its hydrogen bonding capabilities and interactions with other molecules.
Investigation of Intermolecular Interactions
The intermolecular interactions of this compound are primarily governed by the formation of hydrogen-bonded dimers and van der Waals forces. Computational studies on carboxylic acids have extensively shown that the carboxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of stable cyclic dimers. nih.govnih.gov This dimerization is a significant factor in the physical properties of carboxylic acids, such as their boiling points and solubility.
In the case of this compound, the dominant intermolecular interaction is the formation of a cyclic dimer through dual hydrogen bonds between the carboxyl groups of two molecules. This interaction is highly directional and contributes significantly to the stability of the condensed phases of the substance. mongoliajol.info The strength of these hydrogen bonds can be estimated using quantum chemical calculations, which typically fall in the range of -10 to -15 kcal/mol per hydrogen bond for carboxylic acid dimers.
Molecular dynamics simulations can provide a more detailed picture of the dynamic nature of these interactions in the liquid phase. Such simulations would likely show the continuous formation and breaking of hydrogen-bonded dimers, as well as the conformational flexibility of the cyclohexane ring influencing the transient intermolecular contacts. The hydrophobic alkyl groups (the cyclohexane ring and methyl groups) will also promote association in aqueous environments, a phenomenon driven by the hydrophobic effect. nih.govnih.gov
Table 1: Estimated Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Estimated Energy Range (kcal/mol) | Contributing Moieties |
| Hydrogen Bonding | -20 to -30 (for the dimer) | Carboxyl groups (-COOH) |
| Van der Waals (Dispersion) | -2 to -5 | Cyclohexane ring, methyl groups |
| Dipole-Dipole | -1 to -3 | Carboxyl groups |
Note: These are estimated values based on computational studies of similar carboxylic acids and have not been experimentally determined for this specific compound.
Predictive Modeling of Stereoselectivity in Synthetic Reactions
The synthesis of this compound can result in multiple stereoisomers due to the presence of two chiral centers (C1 and C2). Predictive modeling, utilizing computational chemistry, can be a powerful tool to understand and forecast the stereochemical outcome of synthetic reactions leading to this compound. The relative stability of the different stereoisomers (diastereomers) and the transition states leading to their formation are key factors determining the product distribution.
Computational models, particularly those based on Density Functional Theory (DFT), can be used to calculate the energies of the various stereoisomers of this compound. The stereoisomers include (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) pair are enantiomers of the trans isomer, while the (1R, 2S) and (1S, 2R) pair are enantiomers of the cis isomer. The relative energies of the cis and trans diastereomers are of particular interest in predicting which isomer is thermodynamically more stable.
For 1,2-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally more stable than the cis isomer, where one substituent must be in a sterically hindered axial position. libretexts.org Computational models can quantify this energy difference by calculating the steric strain energies associated with each conformation.
Table 2: Theoretical Relative Energies of 1,2-Dimethylcyclohexane (B31226) Stereoisomers
| Isomer | C1-Substituent | C2-Substituent | Predicted Relative Energy (kcal/mol) |
| trans-(e,e) | Equatorial | Equatorial | 0 (Reference) |
| cis-(a,e) | Axial | Equatorial | +1.9 |
| cis-(e,a) | Equatorial | Axial | +1.9 |
| trans-(a,a) | Axial | Axial | > +5 |
Note: These are illustrative values based on the principles of conformational analysis of disubstituted cyclohexanes. 'e' denotes an equatorial position and 'a' denotes an axial position for the methyl and carboxylic acid groups.
Transition State Theory and Reaction Pathway Analysis
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. libretexts.orglibretexts.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational analysis of the reaction pathways and transition states can provide valuable mechanistic insights.
A key application of TST in this context is the elucidation of the reaction mechanism for the formation of this compound. For instance, in a Diels-Alder reaction to form the cyclohexane ring, followed by subsequent modifications, each step of the reaction sequence proceeds through a specific transition state. Computational methods can be used to locate these transition states on the potential energy surface and calculate their energies and geometries.
The activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, is the primary determinant of the reaction rate. By comparing the activation energies of competing reaction pathways, it is possible to predict which pathway is kinetically favored.
For example, consider the epimerization of the C2 position. This process would involve the formation of an enolate intermediate, and the transition state for this reaction would involve the breaking and forming of C-H bonds. A detailed reaction pathway analysis would involve mapping the energy profile of this process, identifying all intermediates and transition states.
Table 3: Hypothetical Activation Parameters for a Reaction Involving this compound
| Reaction Pathway | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ at 298 K (kcal/mol) |
| Pathway A (leading to trans product) | 20 | -10 | 23.0 |
| Pathway B (leading to cis product) | 22 | -8 | 24.4 |
Note: These are hypothetical values to illustrate the application of Transition State Theory. ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, and ΔG‡ is the Gibbs free energy of activation.
The entropy of activation (ΔS‡) is also a crucial parameter, reflecting the change in order between the reactants and the transition state. For reactions involving the formation of a cyclic transition state, a negative entropy of activation is typically expected due to the loss of rotational and translational freedom.
Applications of 1,2 Dimethylcyclohexane 1 Carboxylic Acid in Advanced Organic Synthesis
As Chiral Building Blocks and Scaffolds in Complex Molecule Construction
Chiral, non-racemic building blocks are fundamental to the total synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is paramount. nih.gov The cyclohexane (B81311) unit is a common motif in a vast array of biologically active natural products. researchgate.net Optically active, highly functionalized cyclohexanes, derived from methods like the Ferrier carbocyclization of carbohydrates, serve as versatile starting materials in the synthesis of complex molecules such as hygromycin A and lycoricidine. elsevierpure.com
While direct applications of 1,2-Dimethylcyclohexane-1-carboxylic acid in the total synthesis of complex natural products are not prominently reported in the literature, its structure embodies the key features of a valuable chiral building block. The cis- and trans-isomers, each with their unique spatial arrangement of substituents, offer distinct conformational biases that can be exploited to direct the stereochemical outcome of subsequent reactions. The carboxylic acid group provides a reliable handle for a variety of chemical transformations, including amide bond formation, reduction to alcohols, or conversion to other functional groups, enabling its incorporation into larger, more complex target molecules. nih.gov For instance, enantioenriched multi-substituted cycloalkanes are recognized as essential components in pharmaceuticals and agrochemicals. nih.gov The principles used in the synthesis of natural products containing cyclopentylcyclohexane (B158557) scaffolds, which often involve asymmetric desymmetrization to build multiple chiral centers, could theoretically be applied to synthons derived from this compound. researchgate.net
Development and Utilization of Chiral Auxiliaries and Ligands Derived from Related Structures
Perhaps the most significant application related to the 1,2-dimethylcyclohexane (B31226) scaffold lies in the development of chiral ligands for asymmetric catalysis. The trans-1,2-diaminocyclohexane (DACH) backbone, a close structural analog of the target compound's carbon skeleton, is a cornerstone of modern asymmetric synthesis, forming the basis for numerous highly successful "privileged" ligands and catalysts. These ligands are capable of coordinating with transition metals to create a chiral environment that effectively controls the stereoselectivity of a wide range of chemical transformations.
Recent research has demonstrated the successful application of a series of (R,R)-1,2-diaminocyclohexane-based chiral tetradentate ligands in the manganese(I)-catalyzed asymmetric hydrogenation of ketones. nih.govresearchgate.net Manganese is an attractive metal for catalysis due to its high abundance and low toxicity. rsc.orgresearchgate.net In these studies, manganese(I) complexes, particularly one designated as Mn1, which features a C=N bond within its PNNP ligand structure derived from (R,R)-1,2-diaminocyclohexane, have shown notable activity and stereocontrol in the reduction of various acetophenone (B1666503) derivatives to produce enantioenriched alcohols. nih.govresearchgate.net
The performance of these catalysts highlights the efficacy of the rigid, chiral cyclohexane backbone in creating a well-defined catalytic pocket. The steric and electronic properties of the ligand, dictated by the cyclohexane scaffold, are crucial for achieving high enantioselectivity. nih.gov
Table 1: Performance of Mn1 Catalyst in Asymmetric Hydrogenation of Substituted Acetophenones This table is interactive. You can sort and filter the data by clicking on the column headers.
| Substrate (Acetophenone Derivative) | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >99 | 65 | S |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 68 | S |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 72 | S |
| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 | 65 | S |
| 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 79 | S |
| 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 58 | S |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 98 | 68 | S |
| 2'-Bromoacetophenone | 1-(2-Bromophenyl)ethanol | 92 | 27 | S |
Data sourced from a study on Mn(I)-catalyzed asymmetric hydrogenation. nih.gov
The success of these DACH-derived ligands underscores the potential of other 1,2-disubstituted cyclohexane scaffolds, including those derivable from this compound, in the design of new chiral auxiliaries and catalysts for stereoselective synthesis. rsc.orgrsc.orgyoutube.com
Precursors for Novel Polymeric Materials with Tunable Properties
Carboxylic acids are fundamental monomers in the synthesis of a wide range of polymers, most notably polyesters and polyamides. science-revision.co.uknih.govlibretexts.org The polymerization of dicarboxylic acids with diols or diamines through condensation reactions leads to the formation of these important classes of materials. youtube.com The properties of the resulting polymer, such as its thermal stability, crystallinity, and mechanical strength, are directly influenced by the structure of the monomeric units.
This compound, after conversion to a suitable difunctional monomer (e.g., a dicarboxylic acid or a diol), could serve as a precursor for novel polymeric materials. The rigid and sterically defined cyclohexane ring, when incorporated into a polymer backbone, would be expected to impart significant changes to the material's properties compared to polymers derived from linear aliphatic or aromatic monomers. Specifically, the cyclohexane unit could:
Increase Glass Transition Temperature (Tg): The conformational rigidity of the cyclohexane ring would restrict chain mobility, likely leading to polymers with higher thermal stability.
Modify Crystallinity: The stereochemistry of the dimethyl-substituted ring (cis or trans) would influence how the polymer chains pack, allowing for the tuning of crystallinity and, consequently, mechanical properties.
The synthesis of polyesters from bio-based diols and dicarboxylic acids is an area of active research, driven by the need for sustainable and biodegradable materials. nih.gov Furthermore, research into direct arylation polymerization (DArP) has shown that the structure of carboxylic acid additives can profoundly influence polymerization reactivity and the properties of the resulting polymer. osti.gov While specific studies on the polymerization of this compound are not prevalent, the principles of polymer chemistry suggest its potential as a valuable monomer for creating new materials with tailored and potentially useful properties. acs.orgrsc.org
Use in Methodological Development and Reaction Discovery in Stereoselective Synthesis
The development of new synthetic methods, particularly those that achieve high levels of stereoselectivity, is a central goal of modern organic chemistry. elsevierpure.comyoutube.com Chiral carboxylic acids and their derivatives are frequently employed in the development of new reactions, either as substrates, catalysts, or chiral auxiliaries. domainex.co.ukacs.orgnih.gov For example, the asymmetric synthesis of 2-methylcyclohexane carboxylic acids has been achieved via heterogeneous catalysis, where a chiral auxiliary directs the stereoselective hydrogenation of an aromatic ring. nih.gov
This compound is a suitable candidate for use in the discovery and optimization of new stereoselective transformations. Its well-defined stereochemistry could be used to probe the mechanisms of asymmetric reactions or to serve as a test substrate for new catalytic systems. Recent advances have shown that palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids can be achieved with excellent regioselectivity and diastereocontrol, providing a modern route to functionalized cyclic systems. nih.gov Substrates like this compound could be instrumental in exploring the scope and limitations of such novel C-H activation strategies.
Moreover, the development of organocatalyzed cascade reactions to synthesize highly decorated chiral cyclohexane derivatives demonstrates the ongoing interest in building molecular complexity on this scaffold in a controlled manner. researchgate.net The unique steric and electronic properties of this compound could be harnessed to develop new, efficient, and highly stereoselective reactions, contributing to the ever-expanding toolkit of the synthetic organic chemist.
Future Research Directions and Emerging Trends for 1,2 Dimethylcyclohexane 1 Carboxylic Acid
Development of More Efficient, Sustainable, and Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For 1,2-Dimethylcyclohexane-1-carboxylic acid, research will increasingly focus on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign.
A promising avenue is the utilization of bio-based starting materials. For instance, research has demonstrated the sustainable synthesis of related cyclohexanoic structures, like 1,2,3,4-cyclohexanetetracarboxylate, from sugar-derived compounds such as muconic acid and fumaric acid. nih.gov This approach, which can involve catalyst-free Diels-Alder reactions and hydrogenation using non-precious metal catalysts like Raney Nickel, offers a blueprint for developing greener routes to the 1,2-dimethylcyclohexane (B31226) backbone. nih.gov
Future synthetic strategies will be evaluated using established green chemistry metrics. These metrics provide a quantitative assessment of a process's environmental impact, moving beyond simple yield calculations.
| Metric | Description | Relevance to Synthesis |
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Higher atom economy means less waste generated. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste to the mass of product. | A lower E-factor signifies a greener process. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials (water, solvents, reagents, process aids) used to the mass of the active drug ingredient produced. | A key metric in the pharmaceutical industry to measure process efficiency and environmental footprint. |
| Renewable Feedstock | The use of starting materials derived from renewable sources like biomass. | Reduces reliance on finite petrochemical resources. |
By focusing on these metrics, researchers can design and optimize synthetic routes for this compound that are both economically viable and sustainable. This includes exploring one-pot reactions, minimizing the use of protecting groups, and replacing stoichiometric reagents with catalytic alternatives. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Enantiocontrol
The presence of two contiguous stereocenters in this compound makes its enantioselective synthesis a primary challenge and a focal point for future research. The development of novel catalytic systems is crucial for achieving high levels of stereocontrol, which is essential for applications where a specific stereoisomer is required.
Asymmetric Hydrogenation and Desymmetrization: A key strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a substituted benzoic acid or cyclohexadienoic acid derivative. Research into the heterogeneous catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates to produce (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess (de) showcases the potential of this approach. nih.gov In such systems, a chiral auxiliary directs the stereochemical outcome of the hydrogenation on a rhodium or ruthenium catalyst. nih.gov The mechanism often involves the preferential adsorption of the substrate onto the catalyst surface from its less sterically hindered face. nih.gov
Another powerful strategy is the desymmetrization of prochiral cyclohexanes. repec.orgnih.gov This involves selectively functionalizing one of two equivalent groups in a symmetrical molecule. Recent advances in catalyst-controlled C-H functionalization, where the catalyst dictates the site and stereoselectivity of a reaction, are particularly promising. repec.orgnih.gov
Biocatalysis: Enzymes are emerging as powerful catalysts for asymmetric synthesis, operating under mild conditions with exceptional selectivity. acs.org Ene-reductases, for example, have been successfully used for the desymmetrizing hydrogenation of cyclohexadienones to produce chiral cyclohexenones with excellent enantiomeric excess (ee >99%). acs.org Future work will likely explore the application of engineered carboxylic acid reductases (CARs) or other enzymes to directly synthesize chiral cyclohexanecarboxylic acids. nih.gov
Dynamic Kinetic Resolution (DKR): DKR is a particularly potent strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single, desired enantiomer. princeton.edunih.gov This approach is highly relevant for the synthesis of this compound. The process involves two key components: a catalyst for the resolution (e.g., an enzyme or a chiral metal complex) and a catalyst for the racemization. nih.govyoutube.com The successful application of DKR requires careful tuning of the rates of resolution and racemization. princeton.edu
| Catalytic Strategy | Key Features | Potential for this compound |
| Asymmetric Hydrogenation | Uses chiral catalysts (metal-based or organocatalysts) to stereoselectively reduce a double bond in a prochiral precursor. nih.govyoutube.com | High potential for establishing the two stereocenters in a single step from an unsaturated precursor. |
| Catalytic Desymmetrization | A catalyst selectively transforms one of two identical functional groups in a symmetric starting material. repec.orgnih.govacs.org | Can create the desired stereochemistry from readily available symmetric cyclohexanes. |
| Biocatalysis | Employs enzymes (e.g., reductases, lipases) as catalysts, offering high selectivity and green credentials. acs.orgnih.gov | Offers a sustainable and highly enantioselective route. |
| Dynamic Kinetic Resolution | Converts a racemic mixture entirely into a single enantiomer by combining resolution with in-situ racemization. princeton.edunih.gov | Ideal for efficiently producing enantiopure material from a racemic mixture of the acid or its precursor. |
The development of these catalytic systems will be a cornerstone of future research, enabling the efficient and selective production of the stereoisomers of this compound.
Integration of Advanced Spectroscopic and Computational Approaches for Real-time Monitoring of Dynamic Processes
Understanding and controlling the synthesis of a complex molecule like this compound requires a deep understanding of its structure, conformation, and the dynamics of the reactions used to produce it. The integration of advanced analytical and computational tools is an emerging trend that will provide unprecedented insight.
Conformational Analysis: The cyclohexane (B81311) ring exists in various conformations, with the chair form being the most stable. For disubstituted cyclohexanes like the 1,2-dimethyl derivative, the relative orientation of the substituents (axial vs. equatorial) significantly impacts the molecule's stability and reactivity. libretexts.orglibretexts.org Computational chemistry programs, such as Avogadro, are used to model these conformations and calculate their relative energies. organicers.orgsapub.orgsapub.org These computational predictions can be validated and refined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This combined approach is crucial for understanding the stereochemical outcome of reactions, as the lowest energy conformation is often the most reactive. organicers.orgsapub.org
Real-time Reaction Monitoring: Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions. This is particularly important for complex processes like dynamic kinetic resolutions, where the concentrations of multiple species change over time. princeton.eduresearchgate.net Techniques like in-situ IR and Raman spectroscopy, as well as advanced mass spectrometry, can provide kinetic data that is essential for optimizing reaction conditions and understanding reaction mechanisms. For instance, a novel method for profiling carboxylic acids using derivatization followed by high-resolution mass spectrometry has been developed, which could be adapted for real-time analysis. acs.org
Molecular Modeling of Interactions: Computational tools like molecular docking and molecular dynamics (MD) simulations are increasingly used to study the interactions between substrates and catalysts. mdpi.com For the asymmetric synthesis of this compound, these methods can be used to model how a substrate binds to the active site of an enzyme or a chiral metal catalyst. nih.gov This allows researchers to understand the origins of enantioselectivity and to rationally design more effective catalysts.
Automated and High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
To explore the full potential of this compound, it is necessary to synthesize and test a wide range of its derivatives. This is where automation and high-throughput methodologies are set to make a significant impact.
The creation of "libraries" of related compounds is a cornerstone of modern drug discovery and materials science. nih.govnih.govresearchgate.net Automated synthesis platforms can perform a large number of reactions in parallel, dramatically accelerating the process of creating a derivative library. sigmaaldrich.comprotheragen.ai These platforms can handle a wide variety of reaction types, including amidations, esterifications, and cross-coupling reactions, which are all relevant for modifying the carboxylic acid group or the cyclohexane backbone. sigmaaldrich.comprotheragen.ai
| Technology | Application in Derivative Library Synthesis |
| Automated Synthesizers | Perform multiple reactions simultaneously in a controlled and reproducible manner, enabling the rapid synthesis of dozens or hundreds of compounds. nih.govprotheragen.ai |
| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. This allows for excellent control over reaction parameters and facilitates scale-up. |
| High-Throughput Screening (HTS) | Automated systems that can test thousands of compounds for a specific biological activity or physical property in a short period. nih.govnih.gov |
| Structure-Based Virtual Screening | Computational methods that "dock" virtual libraries of compounds into the 3D structure of a biological target to predict binding affinity. nih.gov |
An integrated platform that combines automated synthesis, purification, and biological testing can significantly shorten discovery cycle times. nih.govnih.govresearchgate.net For example, a library of amides derived from this compound could be synthesized and then screened for activity against a specific enzyme or receptor. This high-throughput approach allows for the rapid exploration of structure-activity relationships (SAR), guiding the design of more potent or selective molecules.
Exploration of its Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. youtube.com The carboxylic acid functional group is a particularly powerful tool in crystal engineering due to its ability to form robust and predictable hydrogen bonds. youtube.com
The future exploration of this compound in this context is rich with possibilities. The chiral nature of the molecule adds another layer of complexity and potential, allowing for the formation of chiral supramolecular assemblies. magtech.com.cnnih.gov
Supramolecular Synthons: The carboxylic acid group typically forms a dimeric "supramolecular synthon" where two molecules are held together by a pair of O-H···O hydrogen bonds. However, it can also form heterosynthons with other functional groups, such as amides or pyridines. youtube.com By co-crystallizing this compound with other molecules (coformers), it is possible to create a vast array of new multi-component crystals, or cocrystals, with tailored properties.
Chiral Self-Assembly: Chiral molecules can self-assemble into higher-order structures with helical or other chiral morphologies. magtech.com.cnnih.gov The specific stereoisomer of this compound used will dictate the handedness of the resulting supramolecular assembly. This could be exploited to create chiral nanomaterials, gels, or liquid crystals. Research on related 2-hydroxy-1-cycloalkanecarboxylic acids has shown that they can form complex tetrameric hydrogen-bonded rings, demonstrating the potential for forming novel, predictable packing patterns. nih.govuea.ac.uk
Crystal Engineering of Porous Materials: By combining this compound with larger, rigid coformers, it may be possible to engineer porous crystalline materials, known as hydrogen-bonded organic frameworks (HOFs). These materials have potential applications in gas storage, separation, and catalysis. Recent work has shown the successful construction of porous crystalline networks using heteromeric carboxylic acid dimers. osti.gov The defined structure of this compound could serve as a well-defined node in such frameworks.
The study of how this molecule organizes in the solid state will not only lead to new materials but also provide fundamental insights into the nature of intermolecular interactions and the principles of molecular recognition.
Q & A
Basic: What are the most reliable synthetic routes for producing 1,2-dimethylcyclohexane-1-carboxylic acid, and what key parameters influence yield?
Methodological Answer:
The compound can be synthesized via alkylation of cyclohexane derivatives followed by carboxylation. A typical approach involves:
- Step 1: Alkylation of cyclohexene with methyl halides under basic conditions (e.g., KOH in DMF) to introduce methyl groups at positions 1 and 2.
- Step 2: Carboxylation using CO₂ under high pressure (5–10 atm) with a Grignard reagent or via Kolbe-Schmitt reaction at 120–150°C.
- Critical Parameters: Reaction temperature, steric hindrance from adjacent methyl groups, and solvent polarity. Lower yields (<50%) are common due to competing side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Basic: How can researchers optimize purification strategies for this compound to ensure high purity?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) at 4°C to isolate crystalline product.
- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities.
- Critical Checks: Monitor purity via HPLC-MS (expected m/z: 184.2 [M-H]⁻) and NMR (δ 1.2–1.5 ppm for methyl groups; δ 12.1 ppm for carboxylic proton) .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm methyl group positions (axial/equatorial) via coupling constants (e.g., J = 10–12 Hz for axial protons) and chemical shifts.
- IR Spectroscopy: Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O-H stretch at 2500–3300 cm⁻¹.
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (C₉H₁₄O₂) with <2 ppm error .
Intermediate: What reaction mechanisms govern the oxidation and reduction of this compound, and how do substituents influence reactivity?
Methodological Answer:
- Oxidation: The carboxylic acid group resists further oxidation, but adjacent methyl groups stabilize intermediates. KMnO₄ in acidic conditions may decarboxylate the compound.
- Reduction: LiAlH₄ reduces the -COOH group to -CH₂OH, but steric hindrance from methyl groups slows reactivity.
- Substituent Effects: Electron-donating methyl groups increase ring strain, favoring chair conformations with equatorial substituents .
Advanced: How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
Methodological Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) to shield the carboxylic acid during methyl group introduction.
- Directed C-H Activation: Pd-catalyzed coupling with methyl iodides selectively targets the 2-position.
- Computational Modeling: DFT calculations predict transition states to optimize reaction pathways .
Advanced: What strategies are effective for resolving enantiomers of this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (95:5) to separate enantiomers (retention time difference: ~2.5 min).
- Derivatization: Convert to methyl esters with (R)- or (S)-α-methylbenzylamine for diastereomeric crystallization.
- Circular Dichroism (CD): Monitor enantiomeric excess (ee) at 220–250 nm .
Advanced: How can computational modeling predict the biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on structural analogs.
- Pharmacophore Mapping: Identify critical H-bond donors (carboxylic acid) and hydrophobic regions (methyl groups).
- ADMET Prediction: SwissADME estimates bioavailability (LogP ~2.1) and blood-brain barrier penetration .
Intermediate: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 200°C (TGA data). Store at -20°C under nitrogen.
- pH Sensitivity: Stable in acidic conditions (pH 2–6); decarboxylation occurs at pH >8.
- Light Sensitivity: UV-Vis studies show degradation under prolonged UV exposure; use amber vials .
Advanced: What are the emerging applications of this compound in materials science?
Methodological Answer:
- Coordination Polymers: React with Zn²⁺ or Cu²⁺ to form metal-organic frameworks (MOFs) with pore sizes ~6 Å.
- Surface Functionalization: Carboxylic acid group binds to TiO₂ nanoparticles, enhancing photocatalytic activity.
- Thermal Analysis: DSC shows glass transition (Tg) at 85°C for polymer composites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
